![molecular formula C18H16O4 B14488805 3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one CAS No. 63790-58-9](/img/structure/B14488805.png)
3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one is an organic compound featuring a benzodioxole ring substituted with a benzyloxy group and a butenone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzodioxole ring, which is then functionalized with a benzyloxy group.
Formation of the Butenone Chain: The butenone chain is introduced through a series of reactions, including nucleophilic substitution and elimination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the butenone chain into a saturated butanone chain.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted benzodioxoles and butanones, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)-1-cyclobutanone: Shares the benzyloxy group but differs in the ring structure.
6-(Benzyloxy)-3,4-(2H)-naphthalenone: Similar benzyloxy substitution but with a naphthalene ring.
Uniqueness
3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one is unique due to its combination of a benzodioxole ring and a butenone chain, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
63790-58-9 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
3-(6-phenylmethoxy-1,3-benzodioxol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C18H16O4/c1-12(13(2)19)15-8-17-18(22-11-21-17)9-16(15)20-10-14-6-4-3-5-7-14/h3-9H,1,10-11H2,2H3 |
InChI-Schlüssel |
XXMCODCNSZSGKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=C)C1=CC2=C(C=C1OCC3=CC=CC=C3)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


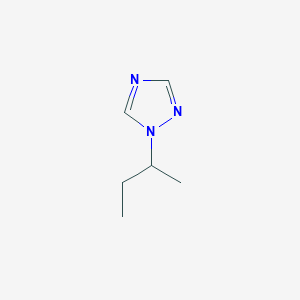
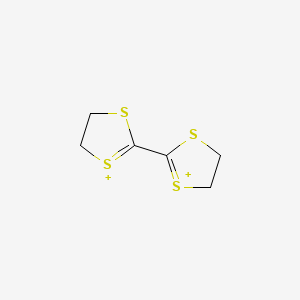
![2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-](/img/structure/B14488732.png)
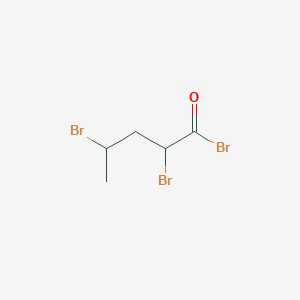
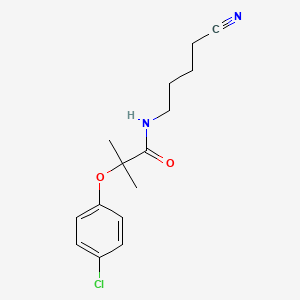
![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)

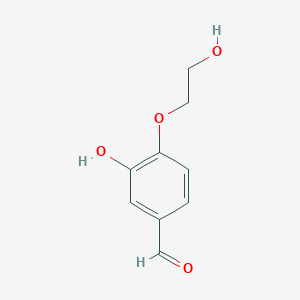
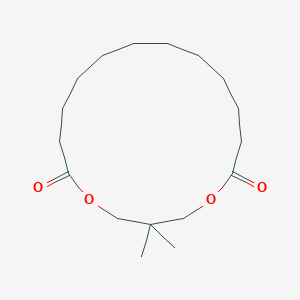


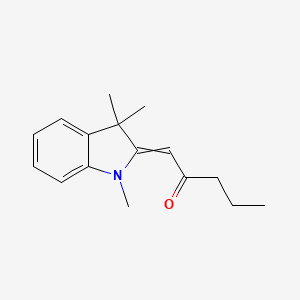
![2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14488798.png)
